

Cross-Reactivity of Mycophenolic Acid Metabolites in Immunoassays: A Comparative Guide

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Compound of Interest

Compound Name: *Mycophenolic Acid*

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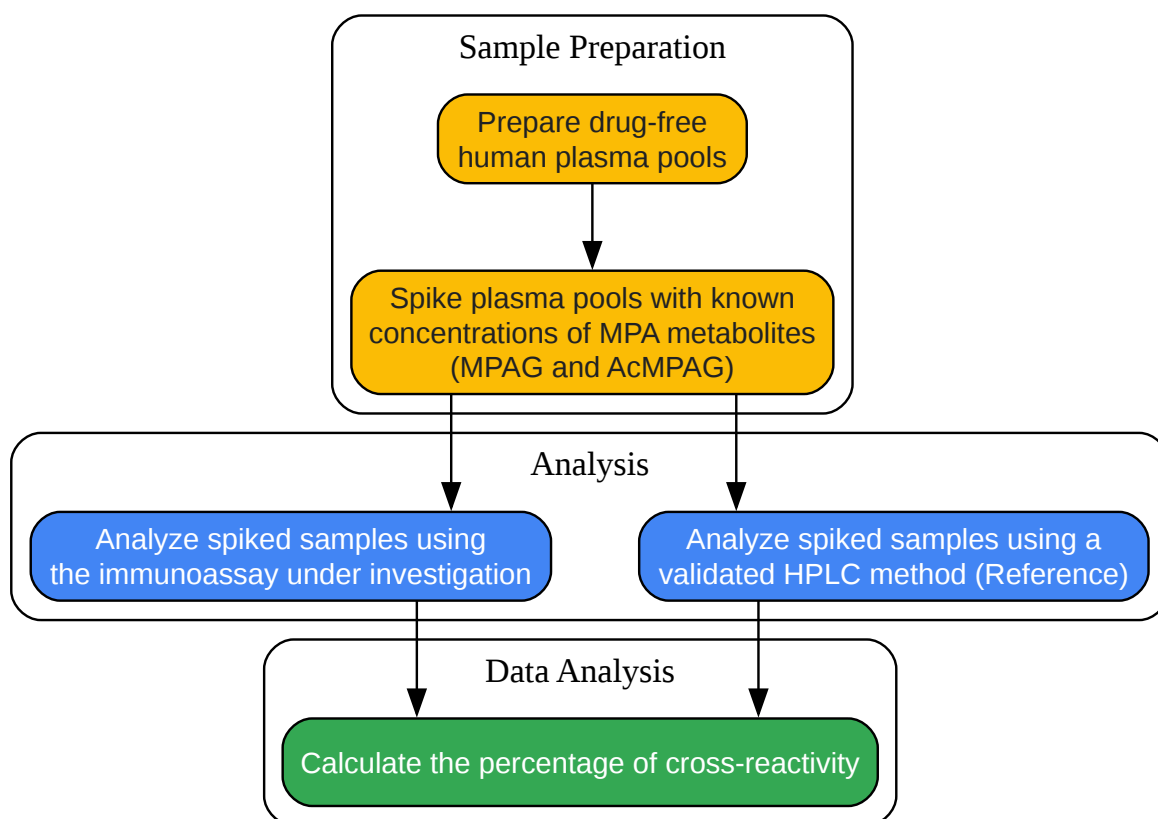
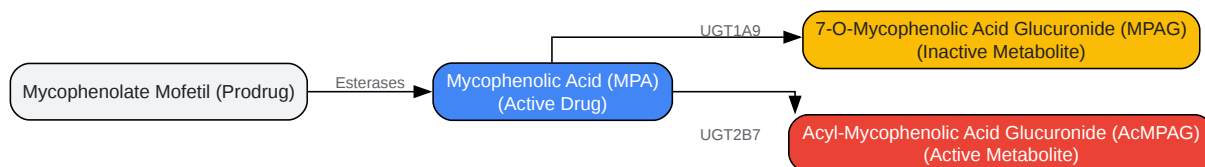
Mycophenolic acid (MPA) is a cornerstone immunosuppressive agent in transplantation medicine. Therapeutic drug monitoring of MPA is crucial to ensure optimal efficacy while minimizing toxicity. While immunoassays offer a rapid and convenient method for MPA quantification, their accuracy can be compromised by the cross-reactivity of MPA metabolites. This guide provides an objective comparison of the cross-reactivity profiles of commonly used immunoassays, supported by experimental data, to aid researchers and clinicians in selecting the appropriate analytical method and interpreting results accurately.

Introduction to Mycophenolic Acid Metabolism

Mycophenolic acid undergoes extensive metabolism, primarily in the liver, to form two major metabolites: 7-O-**mycophenolic acid** glucuronide (MPAG) and an acyl-glucuronide (AcMPAG). [1][2] MPAG is the most abundant metabolite but is considered pharmacologically inactive.[1] In contrast, AcMPAG is a minor metabolite that has been reported to have pharmacological activity.[1][2] The structural similarity of these metabolites to the parent drug, MPA, can lead to their recognition by the antibodies used in immunoassays, resulting in an overestimation of the true MPA concentration.[3][4][5]

Metabolic Pathway of Mycophenolic Acid

The metabolic conversion of the prodrug mycophenolate mofetil (MMF) to MPA and its subsequent glucuronidation are depicted in the following pathway.



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